molecular formula C9H7ClN2OS B8195298 6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one

6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B8195298
M. Wt: 226.68 g/mol
InChI Key: FJZRPVSJICRYRO-UHFFFAOYSA-N
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Description

Compound “6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity registered in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For example, advanced tandem mass spectrometry techniques are often employed to unveil structural details of metabolites and lipids, which can be crucial in the synthesis of complex compounds .

Industrial Production Methods: Industrial production methods for compound “this compound” may involve large-scale chemical reactions under controlled conditions. These methods ensure the consistent quality and yield of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Compound “6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Compound “6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound’s unique properties make it useful in studying biological pathways and mechanisms.

    Industry: The compound is utilized in industrial processes for producing specialized chemicals and materials.

Mechanism of Action

The mechanism of action of compound “6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. For instance, similar compounds like tranexamic acid competitively inhibit the activation of plasminogen, affecting fibrinolysis . Understanding the compound’s mechanism of action is crucial for its application in therapeutic and industrial settings.

Comparison with Similar Compounds

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Comparison: Compound “6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one” is unique due to its specific structural features and reactivity. While similar compounds may share some properties, “this compound” stands out for its particular applications and effectiveness in various reactions and processes .

Properties

IUPAC Name

6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-8-5(4-1-2-4)6-7(14-8)9(13)12-3-11-6/h3-4H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZRPVSJICRYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC3=C2NC=NC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=C(SC3=C2NC=NC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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